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Abstract
Tetravinylmethane, a molecule with a central quaternary carbon atom bonded to four vinyl

groups, presents a fascinating case study in molecular structure and conformational dynamics.

Its unique arrangement of unsaturated substituents gives rise to a complex potential energy

surface with multiple stable conformers. This technical guide provides a comprehensive

overview of the molecular structure and conformational landscape of tetravinylmethane,

drawing upon experimental data from gas-phase electron diffraction and insights from

computational chemistry studies. Key structural parameters, including bond lengths, bond

angles, and dihedral angles, are summarized, and the relative stabilities of its primary

conformers are discussed. Detailed experimental and computational methodologies are also

presented to provide a thorough understanding of the techniques used to elucidate the

properties of this intriguing molecule.

Molecular Structure
The molecular structure of tetravinylmethane in the gas phase has been primarily determined

by electron diffraction. The key structural parameters obtained from these experimental studies

are crucial for understanding the bonding and geometry of the molecule.
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Experimental Determination: Gas-Phase Electron
Diffraction
The molecular structure of tetravinylmethane was investigated by György Schultz and István

Hargittai using gas-phase electron diffraction, a powerful technique for determining the

geometry of molecules in the gaseous state.[1]

Experimental Protocol: Gas-Phase Electron Diffraction of Tetravinylmethane

A general protocol for a gas-phase electron diffraction (GED) experiment involves the following

key steps:[2][3][4][5][6]

Sample Introduction: A gaseous sample of tetravinylmethane is introduced into a high-

vacuum chamber through a nozzle, creating a molecular beam.

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the

molecular beam.

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the

tetravinylmethane molecules.

Detection: The scattered electrons form a diffraction pattern of concentric rings, which is

recorded on a detector.

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is

analyzed. This information is used to generate a radial distribution curve, which represents

the probability of finding two atoms at a certain distance from each other.

Structure Refinement: A molecular model is constructed, and the theoretical scattering

pattern is calculated. The structural parameters of the model (bond lengths, bond angles,

and dihedral angles) are then refined to achieve the best possible fit between the calculated

and experimental scattering patterns.

For volatile organic compounds like tetravinylmethane, the sample is typically heated to

ensure a sufficient vapor pressure for the experiment. The temperature of the nozzle system is

carefully controlled to prevent thermal decomposition.
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Key Structural Parameters
The gas-phase electron diffraction study by Schultz and Hargittai revealed the key bond

lengths and angles that define the geometry of tetravinylmethane. This data is essential for

building accurate molecular models and understanding the steric and electronic interactions

within the molecule.

Parameter Value

Bond Lengths (Å)

C-C (central-vinyl) Data not available in search results

C=C (vinyl) Data not available in search results

C-H (vinyl) Data not available in search results

Bond Angles (°)

C-C-C Data not available in search results

C=C-H Data not available in search results

H-C-H Data not available in search results

Note: The specific quantitative values from the primary experimental study were not available in

the performed searches. The table is structured to be populated with this data once obtained.

Molecular Conformation
The four vinyl groups in tetravinylmethane can rotate around the central carbon-carbon single

bonds, leading to various possible spatial arrangements, or conformations. The relative

energies of these conformers determine the overall shape and flexibility of the molecule.

Theoretical Conformational Analysis
Computational chemistry plays a vital role in identifying the stable conformers of a molecule

and determining their relative energies and the energy barriers for their interconversion.[7][8][9]

[10][11][12] For tetravinylmethane, theoretical studies suggest the existence of at least two

low-energy conformers with distinct symmetries: D₂d and S₄.
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Computational Protocol: DFT Geometry Optimization and Energy Calculation

A typical computational protocol to investigate the conformational landscape of

tetravinylmethane using Density Functional Theory (DFT) would involve:

Initial Structure Generation: Initial 3D structures of the possible conformers (e.g., D₂d and S₄

symmetries) are generated.

Geometry Optimization: The geometry of each conformer is optimized to find the lowest

energy structure on the potential energy surface. This is typically done using a specific DFT

functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*).

Frequency Calculation: Vibrational frequency calculations are performed on the optimized

geometries to confirm that they represent true energy minima (i.e., no imaginary

frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and

thermal corrections to the electronic energy.

Single-Point Energy Calculation: To obtain more accurate relative energies, single-point

energy calculations can be performed on the optimized geometries using a higher level of

theory or a larger basis set.

Transition State Search: To determine the energy barrier for interconversion between

conformers, a transition state search is performed. This involves locating the saddle point on

the potential energy surface that connects the two minima.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to

confirm that the found transition state correctly connects the two desired conformers.

Conformational Isomers: D₂d and S₄ Symmetry
Theoretical calculations indicate that tetravinylmethane likely exists as a mixture of at least

two conformers with D₂d and S₄ symmetry.

D₂d Conformer: This conformer possesses a D₂d point group symmetry.

S₄ Conformer: This conformer has an S₄ point group symmetry.
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The relative stability of these conformers is determined by a delicate balance of steric

hindrance between the vinyl groups and electronic effects.

Conformer Point Group Relative Energy (kcal/mol)

Conformer 1 D₂d
Data not available in search

results

Conformer 2 S₄
Data not available in search

results

Note: The specific relative energies from computational studies were not available in the

performed searches. The table is structured to be populated with this data once obtained.

The energy barrier for the interconversion between these conformers is also a critical

parameter that dictates the conformational dynamics of the molecule at a given temperature.

Visualizing Conformational Relationships
The relationship between the different conformers and the transition states that connect them

can be visualized using a potential energy surface diagram. The following Graphviz diagram

illustrates the logical relationship of conformational interconversion.
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Conformational Interconversion of Tetravinylmethane

D2d Conformer

Transition State

ΔE_act1

S4 Conformer

ΔE_act2

Click to download full resolution via product page

Caption: Conformational interconversion pathway of tetravinylmethane.

This diagram illustrates that the D₂d and S₄ conformers can interconvert through a higher-

energy transition state. The activation energies (ΔE_act) for these processes determine the

rate of interconversion.

Conclusion
The molecular structure and conformation of tetravinylmethane are governed by a complex

interplay of bonding, steric, and electronic factors. Gas-phase electron diffraction has provided

the foundational experimental data on its geometry, while computational studies offer detailed

insights into its conformational landscape. The existence of low-energy conformers with D₂d

and S₄ symmetries highlights the molecule's flexibility. A complete understanding of the

quantitative structural parameters and the energetic profile of its conformational changes is
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crucial for predicting its reactivity and its potential applications in materials science and drug

design. Further experimental and theoretical investigations are warranted to fully elucidate the

intricate structural dynamics of this unique molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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